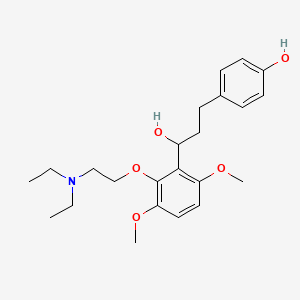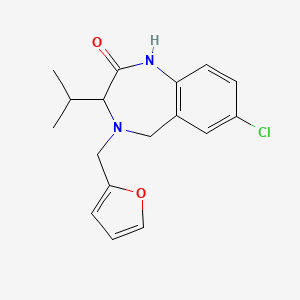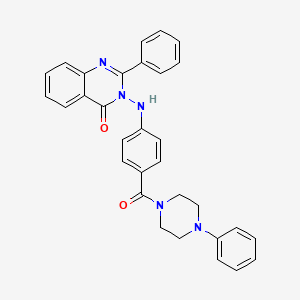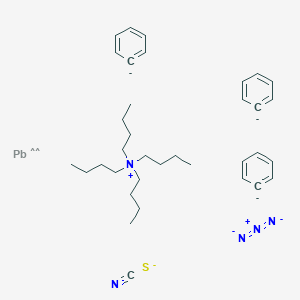
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) is a complex chemical compound known for its unique structural and chemical properties It is composed of a butanaminium cation and a plumbate anion, which includes azido and thiocyanato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) typically involves the reaction of tributylamine with butyl bromide to form N,N,N-tributyl-1-butanaminium bromide. This intermediate is then reacted with sodium azide and triphenyl(thiocyanato-N)plumbate to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the potentially hazardous nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The azido and thiocyanato groups can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the lead center.
Coordination Chemistry: It can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halides, other azides, and reducing agents. The reactions typically require solvents like dichloromethane or acetonitrile and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new plumbate complexes with different ligands, while redox reactions can produce lead(II) or lead(IV) species.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new metal-organic frameworks.
Biology: The compound’s unique properties make it a candidate for investigating biological interactions with metal complexes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic agent.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism by which N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) exerts its effects involves the interaction of its ligands with molecular targets. The azido group can participate in click chemistry reactions, while the thiocyanato group can coordinate with metal centers. These interactions can influence various molecular pathways, making the compound useful in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Tributyl-1-butanaminium bromide
- N,N,N-Tributyl-1-butanaminium fluoride
- N,N,N-Tributyl-1-butanaminium chloride
Uniqueness
What sets N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) apart is its combination of azido and thiocyanato ligands with a plumbate core
Eigenschaften
CAS-Nummer |
158882-72-5 |
|---|---|
Molekularformel |
C35H51N5PbS-4 |
Molekulargewicht |
781 g/mol |
InChI |
InChI=1S/C16H36N.3C6H5.CHNS.N3.Pb/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;2-1-3;1-3-2;/h5-16H2,1-4H3;3*1-5H;3H;;/q+1;3*-1;;-1;/p-1 |
InChI-Schlüssel |
XWMRPWUCFKHHQX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C(#N)[S-].[N-]=[N+]=[N-].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


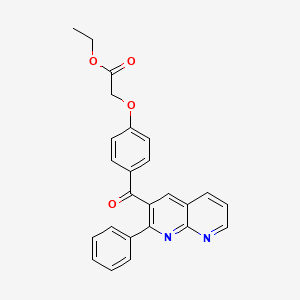
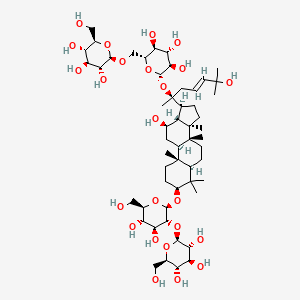




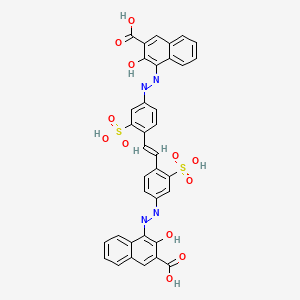
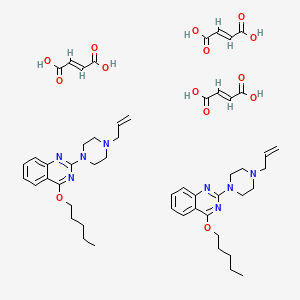
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
